Beta-Crocetin Pharmacokinetics vs. Crocin in Vivo: 56-81 Fold Higher Exposure
Oral administration of crocin results in a 56-81 fold higher plasma exposure of crocetin compared to crocin itself, indicating rapid hydrolysis of the glycosidic bonds in vivo [1]. Furthermore, an equal molar oral dose of crocin achieves a higher plasma exposure of crocetin than administering crocetin directly [1]. This suggests that crocetin's bioavailability is significantly enhanced when delivered as its glycoside prodrug.
| Evidence Dimension | Plasma Exposure of Crocetin |
|---|---|
| Target Compound Data | AUC: 33,451.9 ± 3323.6 μg·h/L |
| Comparator Or Baseline | Crocin (AUC: 151 ± 20.8 μg·h/L) |
| Quantified Difference | 56-81 fold higher crocetin exposure after crocin administration |
| Conditions | Oral administration in rats (UPLC–MS/MS) |
Why This Matters
This demonstrates that beta-Crocetin is the active circulating moiety responsible for the pharmacological effects of crocin, making it the essential compound to measure in efficacy studies and the target for bioequivalence testing.
- [1] Zhang Y, Fei F, Zhen L, Zhu X, Wang J, Li S, Geng J, Sun R, Yu X, Chen T, Feng S, Wang P, Yang N, Zhu Y, Huang J, Zhao Y, Aa J, Wang G. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Dec 15;1039:35-42. View Source
